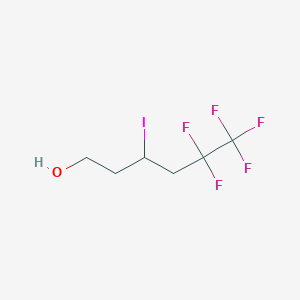

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is an organic compound with the molecular formula C6H8F5IO and a molecular weight of 318.02 g/mol . This compound is characterized by the presence of an iodine atom and five fluorine atoms attached to a hexanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol typically involves the iodination of a pentafluorinated hexanol precursor. One common method is the reaction of 5,5,6,6,6-pentafluorohexan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 5,5,6,6,6-pentafluorohexanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of 3-azido-5,5,6,6,6-pentafluorohexan-1-ol or 3-thiocyanato-5,5,6,6,6-pentafluorohexan-1-ol.

Oxidation: Formation of 3-iodo-5,5,6,6,6-pentafluorohexan-1-one.

Reduction: Formation of 5,5,6,6,6-pentafluorohexanol.

Applications De Recherche Scientifique

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding . The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or alter the structure of biological macromolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Iodo-5,5,6,6,6-pentafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

5,5,6,6,6-Pentafluorohexan-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.

Iodopentafluorobenzene: Contains a benzene ring instead of a hexanol backbone, leading to different chemical properties and uses.

Uniqueness

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability to the compound. The combination of these halogens with a hydroxyl group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Activité Biologique

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a halogenated organic compound characterized by its unique molecular structure that includes both iodine and multiple fluorine atoms. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and mechanisms of action.

- Molecular Formula : C6H8F5IO

- Molecular Weight : 318.02 g/mol

- Structure : The compound features a hydroxyl group (-OH) and five fluorine atoms attached to a hexane backbone. The presence of iodine significantly alters its reactivity compared to non-halogenated counterparts.

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding and hydrogen bonding with various molecular targets. This dual interaction mechanism allows the compound to influence enzymatic activities and biological pathways effectively.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its role as a potential inhibitor of specific enzymes involved in metabolic pathways.

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting halogenated compounds' interactions with biological systems.

- Chemical Probes : Utilized in research to investigate the mechanisms of action of various biological processes.

Case Studies

- Enzyme Targeting : A study demonstrated that this compound inhibits the activity of certain enzymes through competitive inhibition mechanisms. The compound's ability to mimic substrate structures enhances its efficacy in enzyme interaction studies.

- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also presents potential cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts.

-

Fluorinated Compounds Comparison :

- Compared with non-fluorinated analogs, this compound showed enhanced lipophilicity and stability due to the presence of fluorine atoms.

- The iodine substituent contributes to increased reactivity in substitution reactions compared to similar compounds without iodine.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group with multiple fluorines | Halogen bonding capabilities |

| 5,5,6,6,6-Pentafluorohexan-1-ol | Similar backbone without iodine | Lacks halogen reactivity from iodine |

| Iodopentafluorobenzene | Contains iodine but fewer fluorines | Different structural framework |

| Perfluorooctanol | Fully fluorinated alcohol | Lacks any halogen other than fluorine |

Propriétés

IUPAC Name |

5,5,6,6,6-pentafluoro-3-iodohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMDDLYRMRDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(F)(F)F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.